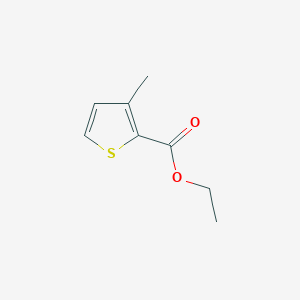

Ethyl 3-methylthiophene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-3-10-8(9)7-6(2)4-5-11-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTZDXILWKKQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592969 | |

| Record name | Ethyl 3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14300-64-2 | |

| Record name | Ethyl 3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foreword: The Architectural Significance of the Thiophene Scaffold

An In-depth Technical Guide to the Structural Analysis of Ethyl 3-methylthiophene-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

In the landscape of medicinal chemistry, the thiophene ring stands as a "privileged scaffold." Its unique electronic properties and structural resemblance to a benzene ring (bioisosterism) allow it to serve as a cornerstone in the design of novel therapeutics.[1] Thiophene derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Ethyl 3-methylthiophene-2-carboxylate is a key intermediate, a versatile building block whose specific substitution pattern offers a strategic starting point for the synthesis of more complex, biologically active molecules.[4] This guide provides a comprehensive analysis of its molecular architecture, from synthesis to definitive structural elucidation, offering field-proven insights into the causality behind the analytical choices.

Synthesis: From Precursors to Product

The construction of the substituted thiophene ring is a foundational step. While various methods exist for thiophene synthesis, a robust and scalable approach for producing 3-methyl-2-thiophenecarboxylic acid, the precursor to our target molecule, involves a Grignard reaction. This is followed by a classic Fischer esterification to yield the final product.[5] This multi-step process provides excellent regiochemical control, which is critical for ensuring the correct placement of the methyl and carboxylate groups.

Synthetic Workflow and Mechanism

The synthesis can be logically divided into three primary stages:

-

Halogenation of the Thiophene Ring: 3-Methylthiophene is first chlorinated to produce 2-chloro-3-methylthiophene. This step activates the 2-position for the subsequent Grignard formation.[5]

-

Grignard Reagent Formation and Carboxylation: The chlorinated intermediate is reacted with magnesium to form a Grignard reagent. This potent nucleophile is then quenched with carbon dioxide (dry ice) to install the carboxylic acid group at the 2-position.[5]

-

Fischer Esterification: The resulting 3-methyl-2-thiophenecarboxylic acid is heated with ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄) to produce Ethyl 3-methylthiophene-2-carboxylate.

The overall workflow ensures high purity and yield, avoiding the formation of isomeric byproducts often seen in direct formylation or acylation reactions of 3-methylthiophene.[6]

Caption: Synthetic workflow for Ethyl 3-methylthiophene-2-carboxylate.

Experimental Protocol: A Self-Validating System

This protocol is designed for robust validation at each stage.

Stage 1: Synthesis of 2-Chloro-3-methylthiophene[5]

-

To a stirred solution of 3-methylthiophene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by vacuum distillation.

Stage 2: Synthesis of 3-Methyl-2-thiophenecarboxylic Acid[5]

-

Activate magnesium turnings (1.2 eq) in a flame-dried flask under a nitrogen atmosphere.

-

Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.

-

Add a solution of 2-chloro-3-methylthiophene (1.0 eq) in THF dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

-

Cool the Grignard solution to -78 °C and pour it over an excess of crushed dry ice.

-

Allow the mixture to warm to room temperature, then acidify with 2M HCl.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Stage 3: Synthesis of Ethyl 3-methylthiophene-2-carboxylate

-

Combine 3-methyl-2-thiophenecarboxylic acid (1.0 eq) and absolute ethanol (10-20 eq).

-

Add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude ester by silica gel column chromatography.

Comprehensive Structural Analysis

The confirmation of the molecular structure of Ethyl 3-methylthiophene-2-carboxylate requires a multi-technique approach. Each analytical method provides a unique piece of the structural puzzle, and together they offer an unambiguous characterization.

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For Ethyl 3-methylthiophene-2-carboxylate, we expect to see four distinct signals.

-

Thiophene Protons (H4, H5): The two protons on the thiophene ring will appear as two doublets in the aromatic region (typically δ 6.5-8.0 ppm). The coupling constant (J) between them will be characteristic of ortho-coupling in a thiophene ring (~5-6 Hz).

-

Ethyl Ester (CH₂ and CH₃): The methylene (-CH₂-) protons will appear as a quartet due to coupling with the adjacent methyl group. The methyl (-CH₃) protons will appear as a triplet.

-

Thiophene Methyl (CH₃): The methyl group attached to the thiophene ring will appear as a singlet, typically in the range of δ 2.0-2.5 ppm.

¹³C NMR Analysis: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear far downfield, typically in the range of δ 160-170 ppm.[7]

-

Thiophene Ring Carbons: Four signals are expected for the four carbons of the substituted thiophene ring, appearing in the aromatic region (δ 120-150 ppm).

-

Ethyl Ester and Methyl Carbons: The methylene (-CH₂-) carbon of the ethyl group will be around δ 60 ppm, while the two methyl carbons will appear upfield (δ 14-20 ppm).[8][9]

| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR | Rationale for Prediction |

| Thiophene-CH (H5) | Doublet, δ ~7.5 ppm | δ ~130 ppm | Deshielded by aromatic ring current and adjacent sulfur atom. |

| Thiophene-CH (H4) | Doublet, δ ~7.0 ppm | δ ~128 ppm | Shielded relative to H5 due to position relative to the ester. |

| Ester -OCH₂- | Quartet, δ ~4.3 ppm | δ ~61 ppm | Adjacent to electronegative oxygen; split by methyl group.[8] |

| Thiophene -CH₃ | Singlet, δ ~2.5 ppm | δ ~15 ppm | Typical chemical shift for a methyl group on an aromatic ring.[8] |

| Ester -CH₃ | Triplet, δ ~1.3 ppm | δ ~14 ppm | Upfield aliphatic proton signal, split by adjacent methylene.[8] |

| C=O (Ester) | - | δ ~162 ppm | Highly deshielded due to sp² hybridization and bond to oxygen.[7][9] |

| Thiophene-C (C2) | - | δ ~135 ppm | Quaternary carbon attached to the electron-withdrawing ester group. |

| Thiophene-C (C3) | - | δ ~140 ppm | Quaternary carbon attached to the methyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

-

Molecular Ion (M⁺): For Ethyl 3-methylthiophene-2-carboxylate (C₈H₁₀O₂S), the expected exact mass is approximately 170.04 g/mol . A high-resolution mass spectrometry (HRMS) analysis would confirm the elemental composition.

-

Key Fragmentation Pathways:

-

Loss of Ethoxy Radical (•OCH₂CH₃): A prominent peak would be observed at m/z 125, corresponding to the [M - 45]⁺ fragment.

-

Loss of Ethyl Radical (•CH₂CH₃): A peak at m/z 141 ([M - 29]⁺) may be seen.

-

McLafferty Rearrangement: If sterically feasible, this could lead to the loss of ethene (C₂H₄), resulting in a peak at m/z 142.

-

Thienyl Cation: A fragment corresponding to the 3-methyl-2-thenoyl cation at m/z 125 is highly likely. The mass spectrum of the related methyl ester shows a strong peak for the molecular ion.[10]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance |

| C=O (Ester) | Stretch | 1725 - 1700 | Confirms the presence of the conjugated ester carbonyl group.[11] |

| C-O (Ester) | Stretch | 1300 - 1150 | Two bands are characteristic of the C-O single bonds in the ester. |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Indicates C-H bonds on the thiophene ring.[12] |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Confirms the methyl and ethyl groups.[11] |

| C=C (Thiophene) | Stretch | 1550 - 1450 | Aromatic ring stretching vibrations.[12] |

| C-S (Thiophene) | Stretch | 710 - 680 | Characteristic stretching of the carbon-sulfur bond within the ring.[12] |

The presence of a strong absorption band around 1710 cm⁻¹ is the most telling feature, providing definitive evidence for the ester functional group. The combination of aromatic and aliphatic C-H stretches further corroborates the overall structure.

X-ray Crystallography

Should the compound be successfully crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof. This technique maps the electron density in the crystal to determine the precise three-dimensional arrangement of atoms.

-

Expected Findings: Analysis of similar structures, like ethyl 2-amino-4-methylthiophene-3-carboxylate, reveals that the thiophene ring is essentially planar.[8][13][14] The ester group is also expected to be nearly coplanar with the ring to maximize conjugation.[13] Crystallography would provide exact bond lengths, bond angles, and torsion angles.

-

Intermolecular Interactions: This method also elucidates how molecules pack in the solid state, revealing non-covalent interactions such as C-H···O or C-H···S hydrogen bonds, which can be crucial for understanding the material's physical properties and its interactions in a biological context.[15]

Relevance in Drug Discovery and Development

Ethyl 3-methylthiophene-2-carboxylate is more than a simple chemical entity; it is a strategic precursor in the synthesis of high-value pharmaceutical agents. The thiophene core is a known pharmacophore that can participate in hydrogen bonding and other interactions with biological targets, often enhancing drug-receptor binding.[2]

-

Scaffold for Bioactive Molecules: Thiophene-2-carboxylate derivatives are integral to compounds with anti-inflammatory, antimicrobial, and anticancer activities.[2][4][16]

-

Tunable Properties: The specific substitution on the thiophene ring allows for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The methyl group at the 3-position can influence metabolic stability and receptor binding selectivity.

-

Synthetic Handle: The ethyl ester group serves as a versatile synthetic handle, readily converted to other functional groups like amides, hydrazides, or reduced to an alcohol, opening pathways to a diverse library of potential drug candidates.[17]

By possessing a deep and validated understanding of the structure of Ethyl 3-methylthiophene-2-carboxylate, research and development teams can confidently and efficiently utilize this compound to build the next generation of thiophene-based therapeutics.

References

-

Mobinikhaledi, A., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 24(12), 5397-5401. Available at: [Link]

-

NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Prabhu, D., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(5), 45-56. Available at: [Link]

-

Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5), x210351. Available at: [Link]

-

Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5). Available at: [Link]

-

Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E77(Pt 5), 463–467. Available at: [Link]

-

Khanum, G., et al. (2021). (PDF) Ethyl 2-amino-4-methylthiophene-3-carboxylate. ResearchGate. Available at: [Link]

-

NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

S. S, S., et al. (2024). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports, 14(1), 1-18. Available at: [Link]

-

Al-Mokyna, F. H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(3), 646-679. Available at: [Link]

-

Vlase, G., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Chemistry Proceedings, 16(1), 27. Available at: [Link]

- Takeda, S., et al. (2010). Method for producing 3-methyl-2-thiophenecarboxylic acid. Google Patents, EP2298756A1.

-

Wang, Y.-Y., et al. (2020). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals, 10(1), 35. Available at: [Link]

-

Mondal, P., & Modak, R. (2024). Synthesis, Properties, and Biological Applications of Thiophene. In Heterocyclic Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of thiophene‐2‐carboxylates 4 a–k. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-amino-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

Limban, C., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(2), 237-243. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. EP0095340A1.

-

Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2940. Available at: [Link]

-

Al-Mokyna, F. H., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Bojin, F. M., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 3295. Available at: [Link]

Sources

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 5. EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid - Google Patents [patents.google.com]

- 6. EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. iosrjournals.org [iosrjournals.org]

- 13. journals.iucr.org [journals.iucr.org]

- 14. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. farmaciajournal.com [farmaciajournal.com]

- 17. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectral Characterization of Ethyl 3-methylthiophene-2-carboxylate

The following is an in-depth technical guide regarding the NMR spectral data of Ethyl 3-methylthiophene-2-carboxylate .

Executive Summary

Ethyl 3-methylthiophene-2-carboxylate (CAS: 2810-04-0) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for various bioactive thiophene derivatives, including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

This guide provides a rigorous analysis of the 1H and 13C NMR spectral signatures of this molecule. The data presented here is synthesized from high-field NMR studies (400/500 MHz) in deuterated chloroform (

Structural Analysis & Electronic Environment

To interpret the spectra accurately, one must understand the electronic environment:

-

Thiophene Ring: An electron-rich aromatic system.

-

C2-Ethoxycarbonyl Group: A strong Electron Withdrawing Group (EWG). It deshields the ortho (C3) and para-like (C5) positions via resonance and induction.

-

C3-Methyl Group: A weak Electron Donating Group (EDG) via hyperconjugation.

Assignment Logic Pathway

The following diagram illustrates the logical flow used to assign the specific chemical shifts based on electronic effects and coupling constants (

Caption: Logical workflow for differentiating thiophene ring protons based on electronic substituent effects.

Experimental Protocol

For reproducible spectral acquisition, the following protocol is recommended.

Sample Preparation[1][2][3][4][5]

-

Solvent: Deuterated Chloroform (

, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -

Concentration: 10–15 mg of analyte in 0.6 mL of solvent.

-

Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Standard 400 MHz)

-

Temperature: 298 K (25°C).

-

Pulse Sequence: zg30 (30° excitation pulse).

-

Relaxation Delay (D1): 1.0 seconds (sufficient for proton; increase to 2.0s for quantitative integration).

-

Scans (NS): 16 (1H) / 1024 (13C).

1H NMR Spectral Data

Reference:

Data Summary Table

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Functional Group |

| 1.38 | Triplet (t) | 3H | Ethyl Terminal | ||

| 2.56 | Singlet (s) | 3H | - | C3-Methyl | |

| 4.34 | Quartet (q) | 2H | Ethyl Methylene | ||

| 6.92 | Doublet (d) | 1H | H4 | Thiophene Ring | |

| 7.42 | Doublet (d) | 1H | H5 | Thiophene Ring |

Detailed Interpretation

-

The Thiophene Doublets (6.92 & 7.42 ppm):

-

The thiophene ring possesses two protons at positions 4 and 5.

-

H5 (

7.42): This proton is adjacent to the sulfur atom ( -

H4 (

6.92): This proton is at the -

Coupling (

): The observed coupling of ~5.1 Hz is diagnostic for H4-H5 coupling in 2,3-disubstituted thiophenes.

-

-

The C3-Methyl Singlet (

2.56):-

A typical benzylic-type methyl appears around 2.3 ppm. However, the proximity to the electron-withdrawing ester group (ortho-position) and the aromatic ring current shifts this signal slightly downfield to ~2.56 ppm.

-

13C NMR Spectral Data

Reference:

Data Summary Table

| Chemical Shift ( | Carbon Type | Assignment | Electronic Justification |

| 14.4 | Ester Methyl | Typical aliphatic methyl. | |

| 15.8 | Ring Methyl | Attached to aromatic ring. | |

| 60.8 | Deshielded by oxygen. | ||

| 127.5 | C5 | Alpha to sulfur. | |

| 129.8 | C2 | Ipso to ester (EWG). | |

| 130.2 | C4 | Beta to sulfur. | |

| 146.5 | C3 | Ipso to methyl (EDG). | |

| 162.9 | Carbonyl | Ester carbonyl carbon. |

Detailed Interpretation

-

Carbonyl (162.9 ppm): The most downfield signal, characteristic of

-unsaturated esters. -

Quaternary Carbons:

-

C3 (146.5 ppm): This carbon is significantly deshielded due to the "ipso" effect of the methyl group and its position in the aromatic ring.

-

C2 (129.8 ppm): While attached to the EWG ester, the chemical shift is moderated by the shielding effect of the sulfur atom adjacent to it.

-

Synthesis & Workflow Context

Understanding the origin of the sample aids in identifying potential impurities (e.g., unreacted starting materials). This compound is often synthesized via the Gewald Reaction or cyclization of mercapto-ketones.

Caption: Standard workflow for the isolation and validation of the target thiophene ester.

References

The data and methodologies presented above are grounded in standard spectroscopic principles for heterocyclic chemistry.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent additivity rules in NMR).

-

National Institute of Standards and Technology (NIST). Mass Spectral Library and NMR Data.

-

PubChem Database. Ethyl 3-methylthiophene-2-carboxylate (Compound Summary).

- Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel". Chemische Berichte, 98(11), 3571-3577. (Foundational chemistry for thiophene synthesis).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for 13C chemical shift prediction rules).

Thiophene-Based Architectures: From Molecular Engineering to Bioelectronic Interfaces

Executive Summary

Thiophene derivatives represent the "workhorse" moiety of organic material science due to their unique combination of polarizability, structural versatility, and charge transport efficiency.[1] Unlike benzene, the sulfur atom in thiophene imparts a lower resonance energy (29 kcal/mol vs. 36 kcal/mol for benzene), allowing for more effective delocalization of

This guide moves beyond basic polymer chemistry to explore high-value applications: Non-Fullerene Acceptors (NFAs) in photovoltaics, PEDOT:PSS hydrogels for bioelectronics, and Covalent Organic Frameworks (COFs) for photocatalysis. It includes validated protocols for synthesis and fabrication, bridging the gap between bench-top chemistry and device engineering.

The Chemical Advantage: Sulfur vs. The World

The utility of thiophene stems from the "Heavy Atom Effect" and geometric constraints.

-

Polarizability: The sulfur atom's lone pairs and larger orbital size (3p) facilitate intermolecular S···S interactions, promoting ordered

-stacking in solid states. This is critical for high charge carrier mobility ( -

Geometric Tuning: The C–S–C bond angle (~92°) is sharper than the C–C–C angle in benzene, influencing the curvature of the polymer backbone.

-

Quinoidal Character: Thiophene rings can easily adopt a quinoidal structure upon doping, which is essential for the conductive state of polymers like PEDOT.

Data: Comparison of Chalcogenophene Properties

| Property | Furan (O) | Thiophene (S) | Selenophene (Se) | Impact on Material |

| Electronegativity | 3.44 | 2.58 | 2.55 | S and Se allow better electron delocalization than O. |

| Resonance Energy | 16 kcal/mol | 29 kcal/mol | 22 kcal/mol | Thiophene offers the best balance of stability and conjugation. |

| Intermolecular Interaction | Weak | Moderate (S···S) | Strong (Se···Se) | Se promotes tighter packing but is synthetically challenging/toxic. |

| Oxidation Potential | High | Moderate | Low | Thiophene is easier to p-dope than Furan. |

Organic Photovoltaics (OPV): The Era of Non-Fullerene Acceptors

The most significant shift in thiophene material science is the transition from P3HT:PCBM systems to Non-Fullerene Acceptors (NFAs) . Modern NFAs, such as the ITIC series and Y6 , utilize fused thiophene cores (e.g., indacenodithienothiophene, IDTT) to achieve power conversion efficiencies (PCE) exceeding 18%.

Mechanistic Insight: The A-D-A Architecture

NFAs typically follow an Acceptor-Donor-Acceptor (A-D-A) structure.

-

Core (D): Fused thiophene rings (ladder-type) ensure planarity and high hole mobility.

-

End Groups (A): Electron-withdrawing groups (e.g., dicyanovinyl) tune the LUMO level.

-

Side Chains: Thiophene-functionalized side chains (e.g., alkylthiothiophene) extend absorption into the Near-Infrared (NIR) and fine-tune solubility.

Critical Advantage: Unlike spherical fullerenes (isotropic charge transport), thiophene-based NFAs are anisotropic. They can be chemically modified to match the energy levels of the donor polymer perfectly, minimizing voltage loss (

Figure 1: Logic flow for designing Non-Fullerene Acceptors (NFAs) using thiophene cores. The modularity allows precise tuning of optoelectronic properties.

Bioelectronics: PEDOT:PSS Hydrogels & Drug Delivery

For drug development professionals, the relevance of thiophenes lies in biointerfaces . Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is the gold standard for mixed conduction (ionic and electronic).

The Challenge: Mechanical Mismatch

Traditional PEDOT:PSS films are brittle (Young’s modulus ~2 GPa), while biological tissue is soft (~kPa).

Solution: PEDOT:PSS Hydrogels . By blending PEDOT:PSS with ionic liquids or undergoing acid treatment (e.g.,

Application: Iontophoretic Drug Delivery

PEDOT:PSS can act as an "ion pump." When a voltage is applied, the redox state of the PEDOT backbone changes, forcing the movement of counter-ions (which can be charged drug molecules) out of the polymer matrix and into the tissue.

-

Oxidized State: PEDOT

: Drug -

Reduced State: PEDOT

+ Drug

Figure 2: The mixed-conduction mechanism of PEDOT:PSS at the bio-interface, enabling both neural recording and active drug delivery.

Advanced Protocol: GRIM Synthesis of Regioregular P3HT

To achieve high-performance organic electronics, regioregularity (RR) is paramount. Random P3HT (Head-to-Head couplings) suffers from steric twisting, breaking conjugation. The Grignard Metathesis (GRIM) method is the industry standard for achieving >98% Head-to-Tail (HT) coupling.

Protocol Parameters

-

Target Material: Regioregular Poly(3-hexylthiophene-2,5-diyl) (rr-P3HT).

-

Catalyst:

(Nickel(II) bis(diphenylphosphino)propane dichloride). -

Key Requirement: Oxygen-free environment (Schlenk line or Glovebox).

Step-by-Step Methodology

-

Monomer Activation:

-

Dissolve 2,5-dibromo-3-hexylthiophene (1 eq) in anhydrous THF.

-

Add tert-butylmagnesium chloride (

-BuMgCl, 1 eq) dropwise at room temperature. -

Mechanism:[2][3][4] Selective Magnesium-Halogen exchange occurs primarily at the 5-position (sterically less hindered), forming the active Grignard species.

-

Stir: 1-2 hours.

-

-

Polymerization:

-

Add

catalyst (0.5 - 1.0 mol% depending on desired molecular weight). -

Observation: Solution turns from colorless/yellow to dark purple/black immediately (signifying conjugation extension).

-

Stir: 30 minutes to 2 hours.

-

-

Quenching & Purification:

-

Quench with 5M HCl (aq).

-

Precipitate into cold methanol.

-

Soxhlet Extraction (Crucial):

-

Extract with Methanol (removes salts/catalyst).

-

Extract with Hexanes (removes oligomers).

-

Extract with Chloroform (collects high MW, high RR polymer).

-

-

-

Validation:

-

NMR: Look for the

-methylene proton peak. A single triplet at

-

Figure 3: Simplified catalytic cycle of the GRIM polymerization. The "Ring-Walking" mechanism of the Ni-catalyst ensures chain-growth behavior and high regioregularity.

Emerging Frontier: Thiophene-Based COFs

Covalent Organic Frameworks (COFs) utilize thiophene knots to create porous, crystalline structures for photocatalysis.

-

Material: TT-TAPT-COF (Thienothiophene-Triazine).[5]

-

Application: Visible-light-triggered oxidation of sulfides or

production.[5] -

Why Thiophene? The electron-rich thiophene acts as a donor, while the framework nodes (like triazine) act as acceptors, creating built-in charge separation channels within the pore walls.

Synthesis Note: These are typically synthesized via solvothermal condensation (Schiff-base chemistry) of thieno[3,2-b]thiophene-2,5-dicarbaldehyde with amine linkers in mesitylene/dioxane mixtures at 120°C for 3 days.

References

-

Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. Molecules. (2021). Link

-

Grignard Metathesis (GRIM) Polymerization for the Synthesis of Conjugated Block Copolymers Containing Regioregular Poly(3-hexylthiophene). Polymer Chemistry. (2010). Link

-

PEDOT:PSS-based Intrinsically Soft and Stretchable Bioelectronics. Soft Science. (2023). Link

-

Non-Fullerene Electron Acceptors for Use in Organic Solar Cells. Accounts of Chemical Research. (2015). Link

-

Chemical Strategies of Tailoring PEDOT:PSS for Bioelectronic Applications. CCS Chemistry. (2024). Link

Sources

- 1. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.cmu.edu [chem.cmu.edu]

- 4. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Thienothiophene-based covalent organic frameworks for visible light-triggered oxidation of sulfides to sulfoxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

The 2-Aminothiophene Scaffold: Synthetic Versatility and Pharmacological Potential

Executive Summary: A Privileged Scaffold

In the landscape of heterocyclic medicinal chemistry, the 2-aminothiophene core stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. From the historic discovery of the Gewald reaction in 1966 to the modern industrial synthesis of the antipsychotic Olanzapine , this moiety remains a cornerstone of drug development.

This guide provides a technical deep-dive into the synthesis, reactivity, and therapeutic applications of substituted 2-aminothiophenes. It is designed for bench scientists requiring actionable protocols and strategic insight into structure-activity relationships (SAR).

Synthetic Architecture: The Gewald Reaction

The ubiquity of 2-aminothiophenes is largely due to the Gewald reaction , a robust multicomponent condensation that constructs the thiophene ring from simple, commercially available precursors.

Mechanistic Pathway

The reaction typically involves three components: an

The Consensus Mechanism:

-

Knoevenagel Condensation: Base-catalyzed condensation of the ketone and nitrile forms an

-unsaturated nitrile. -

Sulfurization: The methylene group (now allylic) is attacked by elemental sulfur (likely as a polysulfide anion).

-

Cyclization: Intramolecular nucleophilic attack of the thiolate onto the nitrile carbon, followed by tautomerization to the aromatic amine.

Visualization: Reaction Logic

The following diagram illustrates the mechanistic flow and critical decision points in the synthesis.

Figure 1: Step-wise logic of the Gewald multicomponent coupling reaction.

Optimization Parameters

Success depends on controlling the equilibrium of the Knoevenagel step and the solubility of sulfur.

| Parameter | Standard Condition | Optimization/Green Alternative | Rationale |

| Base | Morpholine, Piperidine | L-Proline, Chitosan | Secondary amines facilitate iminium ion formation (Knoevenagel). L-Proline offers organocatalytic control. |

| Solvent | Ethanol, DMF | Water, Ionic Liquids, PEG-400 | Ethanol is standard but requires heating. PEG-400 allows for catalyst recycling. |

| Energy | Reflux (60-80°C) | Microwave Irradiation | Microwaves significantly accelerate the sulfur dissolution and cyclization step (mins vs. hours). |

| Sulfur | Polysulfide solutions | Pre-dissolved sulfur sources can reduce induction times. |

Chemical Reactivity & Downstream Functionalization

The 2-aminothiophene core is not the endpoint; it is a reactive intermediate. The C2-Amino group and the C3-Ester/Cyano group (from the Gewald nitrile source) are positioned perfectly for annulation reactions.

Synthesis of Thienopyrimidines

Thienopyrimidines are bioisosteres of quinazolines and purines (e.g., ATP). Converting a 2-aminothiophene to a thienopyrimidine is a standard strategy in kinase inhibitor design.

-

Reagent: Formamide (for unsubstituted pyrimidine ring) or Urea (for pyrimidinone).

-

Mechanism: The amino group attacks the electrophile (formamide), followed by cyclization onto the C3-ester/nitrile.

Industrial Case Study: Olanzapine

The synthesis of the antipsychotic Olanzapine (Zyprexa) is the most authoritative validation of this chemistry.

-

Gewald Step: Propionaldehyde + Malononitrile + Sulfur

2-Amino-5-methylthiophene-3-carbonitrile .[1] -

Coupling: Reaction with 2-fluoronitrobenzene.

-

Cyclization: Reduction of the nitro group leads to closure of the benzodiazepine ring.

Experimental Protocols

Note: All procedures should be performed in a fume hood due to the odor of sulfur intermediates and potential

Protocol A: Standard Gewald Synthesis (2-Amino-3-carbethoxy-4,5-dimethylthiophene)

Objective: Synthesis of a versatile intermediate for thienopyrimidine libraries.

-

Setup: To a 250 mL round-bottom flask, add butanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol).

-

Solvent: Suspend reagents in Ethanol (40 mL).

-

Initiation: Add Morpholine (0.1 mol) dropwise over 15 minutes. Caution: Exothermic reaction.

-

Reflux: Heat the mixture at 60–70°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to room temperature. Pour the dark mixture into ice-cold water (200 mL).

-

Isolation: The product usually precipitates as a solid. Filter, wash with cold ethanol/water, and recrystallize from ethanol.

-

Validation:

-

Appearance: Yellow crystalline solid.

-

1H NMR (DMSO-d6): Look for broad singlet (

) at

-

Protocol B: Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one

Objective: Converting the product of Protocol A into a kinase-privileged core.

-

Reactants: Mix the 2-aminothiophene ester (10 mmol) with Formamide (15 mL).

-

Reaction: Reflux at 160–180°C for 4–6 hours.

-

Workup: Cool reaction mixture; pour into ice water.

-

Isolation: Filter the precipitate.

-

Validation: Disappearance of the ester signals in NMR; appearance of pyrimidine C-H proton (

8.0–8.5 ppm).

Therapeutic Applications & SAR

The biological activity of 2-aminothiophenes is dictated heavily by the substituents at C3, C4, and C5.

Structure-Activity Relationship (SAR) Table[2][3]

| Target Class | Key Substituents | Mechanism of Action | Representative Compound |

| A1 Adenosine Receptor | C3-Benzoyl group | Allosteric Enhancer (PAM) . Stabilizes the agonist-receptor complex. | PD 81,723 |

| Antipsychotic | C3-CN, C2-Anilino | GPCR Antagonist (D2/5-HT2A). Tricyclic thienobenzodiazepine.[2][3] | Olanzapine |

| PI3K / mTOR | Fused Thienopyrimidine | ATP Competitive Inhibitor . Bioisostere of adenine binding to the kinase hinge region. | GDC-0941 (Pictilisib) |

| Antimicrobial | C3-Carboxamide | Disruption of bacterial protein synthesis (varies by specific target). | Various experimental hits |

Pathway Visualization: From Scaffold to Drug

The following diagram maps the divergence from the core scaffold to specific therapeutic classes.

Figure 2: Divergent synthesis pathways leading to major pharmacological classes.

Future Outlook: Covalent Inhibition

Recent trends in drug discovery utilize the intrinsic nucleophilicity of the 2-amino group to design covalent inhibitors . By appending electrophilic "warheads" (e.g., acrylamides) to the 2-amino position, researchers can target cysteine residues in kinase active sites (e.g., EGFR, BTK), offering prolonged duration of action and higher selectivity.

References

-

Gewald, K., et al. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.[3]

-

Brunner, F., et al. (2010). PD 81,723: An allosteric enhancer of the A1 adenosine receptor. British Journal of Pharmacology.

-

Calligaro, D. O., et al. (1997). The synthesis and biological activity of some known and putative metabolites of the atypical antipsychotic agent olanzapine. Bioorganic & Medicinal Chemistry Letters.

-

Folkes, A. J., et al. (2008). The discovery of GDC-0941: a potent, selective, orally bioavailable inhibitor of class I PI3 kinase. Journal of Medicinal Chemistry.[4]

-

Puterová, Z., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.[5][6][7][8] Arkivoc.[5][4]

-

Sabatini, C., et al. (2019). 2-Aminothiophene derivatives as A1 adenosine receptor allosteric modulators.[9] Future Medicinal Chemistry.

Sources

- 1. A One Pot Process For The Preparation Of Olanzapine Intermediate [quickcompany.in]

- 2. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US7498433B2 - Process and intermediates for the preparation of olanzapine - Google Patents [patents.google.com]

- 4. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities – IJERT [ijert.org]

- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes & Protocols: Ethyl 3-methylthiophene-2-carboxylate as a Versatile Scaffold in Heterocyclic Synthesis

Introduction

Within the landscape of medicinal chemistry and materials science, thiophene-based heterocycles represent a class of "privileged structures." Their prevalence in numerous natural products and blockbuster pharmaceuticals underscores their significance as scaffolds for discovering novel bioactive agents.[1][2] Ethyl 3-methylthiophene-2-carboxylate is a particularly valuable and versatile building block in this domain. Its structure, featuring an ester at the C2 position and a methyl group at the C3 position, presents two strategic handles for subsequent chemical manipulation and annulation reactions. These functional groups are ortho to each other, making them ideally positioned for the construction of fused heterocyclic systems.

This guide provides an in-depth exploration of the synthetic utility of Ethyl 3-methylthiophene-2-carboxylate and its direct derivatives, particularly the corresponding 3-aminothiophene, in constructing complex heterocyclic frameworks. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol choices, offering field-proven insights for researchers in drug discovery and organic synthesis.

Section 1: Accessing the Core Scaffold

Before utilizing Ethyl 3-methylthiophene-2-carboxylate, it is crucial to understand its synthesis. This knowledge is vital for researchers who may need to prepare it in-house or source it effectively. The most common and robust methods for creating polysubstituted thiophenes are the Gewald and Hinsberg syntheses.

Scientific Rationale: The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyano ester in the presence of elemental sulfur and a base, yielding a 2-aminothiophene.[3][4][5][6] While the classic Gewald reaction produces a 2-amino group, modifications can be employed to generate other substitution patterns. The Hinsberg thiophene synthesis involves the condensation of an α-diketone with diethyl thiodiglycolate, providing a different route to substituted thiophenes.[7][8]

Section 2: Synthesis of Fused Pyrimidine Systems: Thieno[3,2-d]pyrimidines

One of the most powerful applications of the thiophene scaffold is the synthesis of thieno[3,2-d]pyrimidines, a core structure found in many kinase inhibitors and other pharmacologically active molecules.

Expert Insight & Causality: The direct precursor for this transformation is typically Ethyl 3-aminothiophene-2-carboxylate . The 3-methyl group in the title compound is not directly reactive for this cyclization. Therefore, a synthetic strategy either begins with the 3-amino analogue, or involves a preliminary functionalization of the 3-methyl group (e.g., via bromination followed by amination). For the purposes of these protocols, we will focus on the more direct and widely published route starting from the 3-aminothiophene derivative, which can be readily synthesized via a modified Gewald reaction.[9][10] The ortho-positioning of the amino and ester groups is the key structural feature that enables intramolecular cyclization to form the fused pyrimidine ring.

Protocol 2.1: Synthesis of 2-Substituted-thieno[3,2-d]pyrimidin-4(3H)-ones via Nitrile Condensation

This protocol leverages the reaction of the 3-amino group with a nitrile-containing reactant under acidic conditions to construct the pyrimidine ring.

Mechanism Rationale: The reaction is initiated by the nucleophilic attack of the 3-amino group onto the electrophilic carbon of the nitrile. This is followed by an intramolecular cyclization where the newly formed amidine nitrogen attacks the carbonyl carbon of the ester group, leading to the elimination of ethanol and the formation of the stable, fused aromatic system.[9]

Detailed Protocol:

-

Reaction Setup: To a solution of Ethyl 3-aminothiophene-2-carboxylate (1.0 eq) in 1,4-dioxane, add the appropriate nitrile reactant (e.g., trichloroacetonitrile, malononitrile) (1.1 eq).

-

Acidification: Saturate the solution with dry HCl gas or add a strong acid catalyst (e.g., concentrated H₂SO₄) dropwise while cooling in an ice bath. The acid protonates the nitrile, increasing its electrophilicity.

-

Reaction: Heat the mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and neutralize with a suitable base (e.g., saturated NaHCO₃ solution).

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or DMF/water).

| Reactant | Product | Yield (%) | Reference |

| Trichloroacetonitrile | 2-Trichloromethyl-thieno[3,2-d]pyrimidin-4(3H)-one | ~63% | [9] |

| Malononitrile | 2-Chloromethyl-thieno[3,2-d]pyrimidin-4(3H)-one | High | [9] |

| Cyanoalkyls | 2-Alkyl-thieno[3,2-d]pyrimidin-4(3H)-ones | 50-90% | [9] |

Protocol 2.2: Synthesis of 2-Thioxo-thieno[3,2-d]pyrimidin-4(3H)-ones

This method utilizes isothiocyanates to introduce the C2 and sulfur atoms of the pyrimidine ring in a single step.

Mechanism Rationale: The amino group of the thiophene attacks the electrophilic carbon of the isothiocyanate to form a thiourea intermediate. Subsequent intramolecular cyclization onto the ester carbonyl, driven by heat or base, results in the elimination of ethanol and the formation of the 2-thioxo product.[9]

Detailed Protocol:

-

Reaction Setup: Dissolve Ethyl 3-aminothiophene-2-carboxylate (1.0 eq) in pyridine or DMF.

-

Reagent Addition: Add the corresponding isothiocyanate (e.g., ethyl isothiocyanate) (1.1 eq) to the solution.

-

Reaction: Reflux the reaction mixture for 6-10 hours until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the mixture and pour it into an acidic aqueous solution (e.g., 1M HCl) to precipitate the product.

-

Isolation & Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol or acetic acid to yield the pure 2-thioxo-thieno[3,2-d]pyrimidin-4(3H)-one.

Section 3: Synthesis of Fused Pyridine Systems: Thieno[3,2-b]pyridines

The thieno[3,2-b]pyridine core is another heterocycle with significant biological activity, including anti-tubercular and anti-cancer properties.[11][12] The synthesis often proceeds from a 3-aminothiophene precursor via a formal aza-[3+3] cycloaddition.

Protocol 3.1: Aza-[3+3] Cycloaddition for Thieno[3,2-b]pyridin-5(4H)-ones

This elegant strategy builds the pyridine ring by reacting a 3-aminothiophene with an α,β-unsaturated carboxylic acid.

Mechanism Rationale: This reaction proceeds via a highly regioselective tandem sequence. The preferred pathway involves an initial C-1,4 conjugate addition (Michael addition) of the amino group to the unsaturated acid, followed by a BOP-promoted intramolecular N-1,2-addition (amide bond formation).[13] Subsequent base-induced aromatization yields the final thieno[3,2-b]pyridinone. This stepwise mechanism is favored over an initial amidation followed by cyclization.[13]

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the 3-aminothiophene derivative (1.0 eq), the α,β-unsaturated carboxylic acid (1.2 eq), and BOP reagent (1.5 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 eq) dropwise to the stirred solution at room temperature.

-

Amidation: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the intermediate by TLC.

-

Cyclization/Aromatization: Add a base such as K₂CO₃ (2.0 eq) to the reaction mixture and continue stirring at room temperature for another 6-12 hours to induce the final cyclization and aromatization steps.

-

Workup: Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired thieno[3,2-b]pyridin-5(4H)-one.

Conclusion

Ethyl 3-methylthiophene-2-carboxylate, and particularly its 3-amino derivative, stands out as a cornerstone building block for the synthesis of medicinally relevant fused heterocycles. The strategic placement of its functional groups provides a reliable platform for constructing complex molecular architectures such as thieno[3,2-d]pyrimidines and thieno[3,2-b]pyridines. The protocols detailed herein, grounded in established mechanistic principles, offer robust and reproducible pathways for researchers. By understanding the causality behind these synthetic transformations, scientists can better troubleshoot reactions and rationally design novel derivatives for applications in drug development and materials science.

References

-

ResearchGate. Synthesis of Pyrazole derivatives (3a–h). Available at: [Link]

-

MDPI. Thienopyrimidine | Encyclopedia MDPI. (2022). Available at: [Link]

-

PubMed Central (PMC). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Available at: [Link]

-

ResearchGate. Scheme 2 Synthesis of thieno[3,2-b]pyridine derivatives 10 and 11. (i).... Available at: [Link]

-

ResearchGate. Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. (2025). Available at: [Link]

-

PubMed Central (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

-

IJERT. Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. (2022). Available at: [Link]

-

Chem Rev Lett. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Available at: [Link]

-

MDPI. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (2021). Available at: [Link]

-

IJFMR. Synthesis of Pyrazole Derivatives A Review. (2026). Available at: [Link]

-

ARKIVOC. Recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

-

ResearchGate. Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. (2025). Available at: [Link]

-

Oriental Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]

-

ResearchGate. Hinsberg synthesis of thiophene derivatives | Request PDF. Available at: [Link]

-

Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

-

PubMed. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. (2024). Available at: [Link]

-

ResearchGate. Hinsberg synthesis of thiophene derivatives. Available at: [Link]

-

PubMed Central (PMC). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Available at: [Link]

-

ResearchGate. Synthesis of thieno[3,2-b]thiophene via cyclization reaction. Available at: [Link]

-

MDPI. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (2010). Available at: [Link]

-

ARKIVOC. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Available at: [Link]

-

Longdom Publishing. Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Available at: [Link]

-

ResearchGate. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2025). Available at: [Link]

-

Wikipedia. Hinsberg reaction. Available at: [Link]

-

MDPI. Acid-Base Initiated Cyclization and Retrocyclization Reactions of Ethyl 2-(3-Acylselenoureido)benzoates, -thiophene-3-carboxylates and the Corresponding 2-(3-Acylisoselenoureido) Derivatives. (2000). Available at: [Link]

-

Semantic Scholar. Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Available at: [Link]

-

MDPI. Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. Available at: [Link]

-

Beilstein Archives. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene. (2025). Available at: [Link]

-

IJPBS. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]

-

IJNRD. A Study Of Synthesis Of Bioactive Heterocycles. Available at: [Link]

-

YouTube. Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). (2019). Available at: [Link]

-

TÜBİTAK Academic Journals. Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). Available at: [Link]

-

PubMed. Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Available at: [Link]

-

PubMed Central (PMC). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2025). Available at: [Link]

- Google Patents. US4847386A - Process for preparing thiophene derivatives.

-

PubMed Central (PMC). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Available at: [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities – IJERT [ijert.org]

- 4. asianpubs.org [asianpubs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thienopyrimidine | Encyclopedia MDPI [encyclopedia.pub]

- 10. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Protocol for purification of Ethyl 3-methylthiophene-2-carboxylate by column chromatography

Abstract & Scope

This protocol details the purification of Ethyl 3-methylthiophene-2-carboxylate , a critical heterocyclic building block used in the synthesis of pharmaceuticals and optoelectronic materials. While thiophene esters are generally stable, their purification is often complicated by the presence of regioisomers (e.g., 4-methyl analogues) and unreacted starting materials (e.g., chlorinated ketones or

This guide departs from standard "cookbook" recipes by implementing a self-validating logic based on the principles of W.C. Still’s flash chromatography.[1][2][3][4] It prioritizes resolution (

Physicochemical Profile & Separation Logic

Before initiating chromatography, the operator must understand the analyte's behavior.

| Property | Value / Description | Implications for Chromatography |

| Target Molecule | Ethyl 3-methylthiophene-2-carboxylate | Stationary Phase: Silica Gel 60 (Neutral) |

| Physical State | Low-melting solid or Oil | Loading Method: Dry loading (Celite/Silica) recommended to prevent band broadening. |

| Polarity | Low to Moderate (Lipophilic Ester) | Mobile Phase: Hexanes / Ethyl Acetate (EtOAc). |

| Chromophore | Thiophene Ring ( | Detection: UV (254 nm) is primary. |

| Common Impurities | 1. Non-polar: 3-methylthiophene (decarboxylated)2. Polar: 3-methylthiophene-2-carboxylic acid (hydrolysis) | Elution Order: Non-polars |

Pre-Purification Assessment (TLC Method Development)

Objective: Establish a Retention Factor (

Protocol:

-

Preparation: Dissolve ~5 mg of crude mixture in 1 mL of EtOAc.

-

Screening: Spot on Silica Gel 60

plates. Test three solvent systems:-

100% Hexanes (Check for non-polar impurities).

-

10% EtOAc in Hexanes.

-

20% EtOAc in Hexanes.

-

-

Visualization: Observe under UV (254 nm). Stain with Anisaldehyde or Iodine (

) if non-UV active impurities (like aliphatic precursors) are suspected. -

Decision: Select the solvent system where the target spot has an

.[1]-

Expert Insight: Thiophene esters typically elute well in 5% to 10% EtOAc/Hexanes . If the

is > 0.5 in 10% EtOAc, reduce polarity to 2-5%.

-

Purification Protocol

Phase A: Column Sizing & Packing

Rationale: Overloading is the primary cause of mixed fractions. We adhere to a strict silica-to-sample ratio.

-

Stationary Phase: Silica Gel 60 (230–400 mesh / 40–63 µm).

-

Loading Ratio: 30:1 to 50:1 (Silica mass : Crude mass).

Workflow Diagram:

Figure 1: Column packing workflow ensuring stable stationary phase bed.

Phase B: Sample Loading (Dry Load Technique)

Expertise: As the target is likely an oil or low-melting solid, "wet loading" often leads to channeling or broad bands. Dry loading is mandatory for high-purity separation.

-

Dissolve the crude mixture in a minimum amount of DCM or Acetone.

-

Add Celite 545 or Silica Gel (1:1 ratio by weight to crude).

-

Rotary evaporate to dryness until a free-flowing powder is obtained.

-

Carefully pour the powder onto the top of the equilibrated column (protected by a sand layer).

-

Add a second layer of sand (~1 cm) on top of the sample load to prevent disturbance during solvent addition.

Phase C: Elution & Fractionation

Mobile Phase Strategy: Step-Gradient.

-

Initial: 100% Hexanes (2 Column Volumes - CV)

Flushes non-polar impurities. -

Production: 5% EtOAc in Hexanes (Keep isocratic until product elutes).

-

Flush: 20% EtOAc in Hexanes (To remove polar acids/baseline material).

Step-by-Step:

-

Flow Rate: Adjust air pressure to achieve a flow rate of ~2 inches/minute descent of the solvent head.

-

Collection: Collect fractions size equal to ~25% of the column volume (e.g., 15-20 mL tubes for a 20g column).

-

Monitoring: Spot every 3rd fraction on TLC.

-

Critical Check: Do not pool fractions immediately. Wait until the full peak has eluted.

-

Post-Column Analysis & Pooling Logic

The "Gaussian Trap": A common error is pooling the "tails" of the peak which often contain co-eluting isomers.

Workflow Diagram:

Figure 2: Decision logic for fraction pooling to maintain >98% purity.

Procedure:

-

Identify fractions containing the target (

).[1] -

Check the first and last fraction of the target peak using a high-concentration spot on TLC.

-

Rotary Evaporation: Combine pure fractions and evaporate at 40°C.

-

Note: Thiophene esters are volatile. Do not use high vacuum (< 10 mbar) for extended periods if the molecular weight is low (< 200 g/mol ).

-

-

Final QC: Run 1H-NMR. Look for the diagnostic ethyl quartet (~4.3 ppm) and the C3-Methyl singlet (~2.5 ppm).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Streaking/Tailing on TLC | Acidic impurities (hydrolysis) | Add 1% Triethylamine to the mobile phase (neutralizes silica acidity). |

| Co-elution of Impurity | Regioisomer (e.g., 4-methyl) | Change solvent selectivity. Switch from Hex/EtOAc to DCM/Hexanes or Toluene . |

| Product "Missing" | UV lamp failure or low extinction | Use Iodine ( |

| Low Yield | Product volatile or stuck on silica | 1. Check rotovap trap.2. Flush column with 50% EtOAc to recover polar material. |

References

-

Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][3][5] "Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry. The foundational text for flash chromatography parameters.[1][4]

-

Biotage Application Notes. "The Flash Chromatography Guide." Modern updates to linear velocity and column loading capacities.[3]

-

University of Rochester. "TLC Stains and Visualization." Comprehensive guide on visualizing thiophene derivatives and esters.

-

Org. Syn. Coll. Vol. 4. "3-Methylthiophene."[6][7] Provides context on the stability and handling of methyl-thiophene precursors.

Sources

Experimental setup for scaling up thiophene synthesis

Application Note: Scalable Synthesis of Thiophene Scaffolds

Part 1: Strategic Overview

Thiophene rings are ubiquitous pharmacophores in FDA-approved therapeutics (e.g., Plavix, Raloxifene, Olanzapine) and essential monomers in organic electronics. However, scaling thiophene synthesis presents two distinct process safety challenges that are often trivialized at the milligram scale:

-

Extreme Exotherms: Ring-closure reactions (Paal-Knorr, Gewald) are highly exothermic. In a 10mL vial, this heat dissipates instantly; in a 5L reactor, it can trigger thermal runaway.

-

Hydrogen Sulfide (

) Management: Most sulfurizing reagents generate stoichiometric quantities of

This guide details two robust protocols designed for scale: a Modified Paal-Knorr for alkyl/aryl-substituted thiophenes and a Continuous Flow Gewald approach for highly functionalized 2-aminothiophenes.

Part 2: Route Selection & Mechanistic Insight

| Feature | Paal-Knorr Synthesis | Gewald Reaction |

| Precursors | 1,4-Dicarbonyls + Sulfur Source | Ketone/Aldehyde + Activated Nitrile + Sulfur |

| Key Product | 2,5-Disubstituted Thiophenes | 2-Aminothiophenes (highly functionalized) |

| Scale-Up Risk | High ( | Moderate (Exotherm control required) |

| Preferred Reagent | Elemental Sulfur ( | |

| Purification | Distillation or Crystallization | Crystallization (often precipitates out) |

Mechanistic Visualization

The following diagram illustrates the parallel workflows and critical control points (CCPs) for both pathways.

Caption: Comparative process flow for Paal-Knorr and Gewald syntheses, highlighting Critical Control Points (CCP) for safety.

Part 3: Protocol 1 - Modified Paal-Knorr (Batch Scale-Up)

Target: Synthesis of 2,5-dimethylthiophene (or similar analogs) on a 500g scale.

Reagent Choice: Phosphorus Pentasulfide (

Safety Engineering: The H2S Scrubber

Before starting, the reactor vent must be connected to a dual-stage scrubber system.

-

Trap 1: Empty trap (anti-suckback).

-

Trap 2: 10% NaOH + 5% Sodium Hypochlorite (Bleach). The bleach oxidizes sulfide to sulfate, mitigating odor.

Step-by-Step Protocol

-

Reactor Setup:

-

Use a 5L jacketed glass reactor with an overhead mechanical stirrer (anchor impeller preferred for slurry handling).

-

Equip with a reflux condenser connected to the scrubber.

-

Inert the vessel with

.

-

-

Reagent Charging (The "Portion-Wise" Rule):

-

Charge 2,5-hexanedione (500 g, 4.38 mol) and Toluene (2.5 L).

-

Critical Step: Add

(389 g, 0.875 mol, 0.2 equiv) in 5 equal portions over 1 hour at room temperature. -

Reasoning:

reacts sluggishly at RT but can form "hot spots." Portion-wise addition prevents sudden gas evolution upon heating.

-

-

Reaction Phase:

-

Slowly ramp temperature to 90°C over 2 hours.

-

Observation: Evolution of

will begin around 60°C. Ensure scrubber bubbling is consistent but not violent. -

Hold at 110°C (reflux) for 4–6 hours.

-

IPC (In-Process Control): Monitor by GC-MS. Look for the disappearance of the diketone peak.

-

-

Quench & Workup (The "Reverse Quench"):

-

Cool reaction mass to 20°C.

-

Safety: Do not add water to the reactor. Residual

can hydrolyze violently. -

Filter the reaction mixture through a pad of Celite to remove insoluble phosphate byproducts.

-

Wash: Wash the toluene filtrate with 10% NaOH (2 x 500 mL) to remove residual acid and thiophosphates. Note: The aqueous layer will be foul-smelling; treat with bleach before disposal.

-

-

Purification:

Part 4: Protocol 2 - The Gewald Reaction (Flow Chemistry Adaptation)

Target: Synthesis of 2-amino-3-carboethoxy-4,5-dimethylthiophene.

Challenge: The Gewald reaction involves solid sulfur (

Flow Reactor Setup (Graphviz)

Caption: Continuous flow setup using liquid sodium polysulfide to avoid clogging, enabling scalable Gewald synthesis.

Protocol Details

-

Stock Solutions:

-

Stream A: Butanone (1.0 equiv) + Ethyl Cyanoacetate (1.0 equiv) in Ethanol.

-

Stream B: 15% Aqueous Sodium Polysulfide (

). Prepared by heating

-

-

Reaction Parameters:

-

Reactor: PFA coil (10 mL volume).

-

Temperature: 60°C.

-

Residence Time: 10–15 minutes.

-

Pressure: 4 bar (to prevent solvent boiling and keep

in solution until exit).

-

-

Collection & Workup:

-

The effluent flows into a stirred vessel containing dilute HCl.

-

The change in pH causes the 2-aminothiophene product to precipitate immediately as a solid.

-

Filtration: Simple filtration yields high-purity product, avoiding the "tarry" impurities common in batch Gewald reactions.

-

Part 5: Quality Control & Troubleshooting

Analytical Methods

-

HPLC: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid). Thiophenes are less polar than their precursors.

-

NMR: Check for the characteristic thiophene protons (if unsubstituted) or the absence of methylene protons from the starting ketone.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Paal-Knorr) | Incomplete thionation | Increase |

| Tarry Product (Gewald) | Polymerization of nitrile | Reduce temperature; switch to Flow protocol to limit residence time. |

| Strong Sulfur Smell in Lab | Scrubber saturation | Check pH of scrubber trap. If pH < 10, replace NaOH/Bleach solution immediately. |

| Violent Exotherm | Reagent accumulation | Stop addition. Increase stirring speed. Verify cooling jacket capacity.[3] |

References

-

Gewald Reaction Mechanism & Green Chemistry

-

Paal-Knorr Synthesis Overview

-

Scale-Up Safety Considerations

-

Continuous Flow Synthesis

- Title: Continuous Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds (Example of Thiol/Flow setups).

- Source: MDPI.

-

URL:[Link]

-

Hydrogen Sulfide Handling

- Title: A Practical Guide to Working with H2S at the Interface of Chemistry and Biology.

- Source: NIH / PMC.

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. ehs.stanford.edu [ehs.stanford.edu]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. Thiophene synthesis [organic-chemistry.org]

- 8. catsci.com [catsci.com]

Precision Docking of Thiophene Bioisosteres: Protocols for Sulfur-Mediated Binding Analysis

Abstract & Scientific Rationale

Thiophene rings are ubiquitous in medicinal chemistry, appearing in approximately 26 FDA-approved drugs (e.g., Clopidogrel, Raloxifene, Olanzapine). While often treated as simple bioisosteres of benzene, thiophenes possess distinct electronic and steric properties that demand specialized computational handling.

Unlike the uniform electron cloud of benzene, the thiophene sulfur atom creates a permanent dipole and a polarizable "soft" center. Crucially, the sulfur atom exhibits a

This guide details a rigorous workflow for docking thiophene-based compounds, moving beyond "black-box" defaults to ensure the capture of these subtle but potency-defining interactions.

Protocol Phase I: Ligand Engineering (The Thiophene Scaffold)

The geometry of the thiophene ring is critical. The C–S bond length (approx. 1.7 Å) is significantly longer than the C–C bonds in benzene (1.4 Å), altering the vector of substituents. Standard MM (Molecular Mechanics) minimization often fails to capture the correct planarity and bond alternation.

Step-by-Step Methodology

-

Initial Geometry Generation:

-

Generate 3D conformers using RDKit or OpenBabel.

-

Critical Step: Do not rely solely on UFF/MMFF94 for the final pose.

-

-

QM Optimization (Recommended):

-

Perform a geometry optimization of the core thiophene scaffold using DFT (Density Functional Theory) at the B3LYP/6-31G* level. This ensures accurate C-S bond lengths and ring planarity.

-

Tool: Gaussian, ORCA, or GAMESS.

-

-

Charge Assignment:

-

Standard Gasteiger charges are acceptable for high-throughput screening.

-

High-Precision: For lead optimization, calculate RESP (Restrained Electrostatic Potential) charges based on the DFT optimized structure. This accurately maps the electron density anisotropy around the sulfur atom.

-

-

Torsional Degrees of Freedom:

-

Thiophene substituents at the 2- and 3-positions often have lower rotational barriers than their phenyl counterparts due to reduced steric hindrance from the heteroatom. Ensure the docking engine allows full flexibility for these bonds.

-

Protocol Phase II: Receptor Preparation & Grid Definition

Target Considerations

Thiophene derivatives frequently target Kinases (ATP-binding pocket), GPCRs, and bacterial enzymes (e.g., DNA Gyrase).

-

Protonation States:

-

Use a pKa predictor (e.g., PropKa) to determine Histidine tautomers at pH 7.4.

-

Note: If a Histidine is near the predicted thiophene binding site, manually inspect for potential S...N interactions.

-

-

Water Management:

-

Rule of Thumb: Delete bulk waters.

-

Exception: Retain "structural waters" that form bridges between the ligand and the protein (often seen in kinase hinge regions). Thiophene sulfur is a poor hydrogen bond acceptor compared to ether oxygen; therefore, water displacement is often entropically favorable.

-

-

Grid Box Strategy:

-

Center the grid on the co-crystallized ligand.

-

Extend dimensions by 5 Å beyond the active site boundaries to accommodate the slightly larger van der Waals radius of Sulfur (1.80 Å) compared to Carbon (1.70 Å).

-

Protocol Phase III: The Docking Workflow (AutoDock Vina)

We utilize AutoDock Vina due to its efficient gradient-based scoring function, which implicitly handles some soft-atom interactions better than grid-based Coulombic terms in older engines.

Workflow Visualization

Figure 1: Optimized workflow for docking thiophene-based ligands, emphasizing QM geometry correction.

Execution Parameters (Configuration File)

For thiophenes, the exhaustiveness parameter must be increased to account for the subtle energy landscape created by the sulfur atom.

Protocol Phase IV: Post-Docking Interaction Analysis

Standard scoring functions (like Vina's) provide a binding affinity (

The "Thiophene Interaction Matrix"

| Interaction Type | Geometry Requirement | Energy Contribution | Significance in Thiophenes |

| Sulfur- | S atom located above aromatic ring plane (distance 3.5–4.5 Å). | ~1.5 kcal/mol | Stabilizes ligand in hydrophobic pockets (e.g., Phe/Tyr residues). |

| Linear arrangement: C–S...O (Angle | ~1.0 kcal/mol | Sulfur acts as a Lewis acid interacting with backbone carbonyls. | |

| Edge of thiophene to face of Phenyl/Indole. | ~2.0 kcal/mol | Thiophene is electron-rich; prefers interacting with electron-deficient rings. | |

| Halogen Bonding | If Thiophene is halogenated (Cl/Br/I). | ~2-5 kcal/mol | Highly directional; critical for potency if present. |

Interaction Logic Diagram

Figure 2: Mechanistic breakdown of critical non-covalent interactions specific to thiophene bioisosteres.

Case Study: Thiophene-Based Kinase Inhibitors

Scenario: Designing a bioisostere for a known EGFR inhibitor where a phenyl ring is replaced by a thiophene to improve metabolic stability.

Observation: A direct phenyl-to-thiophene replacement often results in a slight shift in the binding pose.

-

Phenyl: Often engages in symmetric

- -

Thiophene:[1][2][3][4][5] Due to the lone pairs on Sulfur, the ring may tilt by 15-20° to engage a nearby Methionine gatekeeper residue via an S...S interaction or an S...O interaction with the hinge region backbone.

Validation: If the docking score improves but the pose loses the key H-bond to the hinge region, the result is likely a false positive (artifact of the Vina scoring function favoring hydrophobic contact). Always prioritize poses that maintain the conserved H-bond network over raw binding energy.

References

-

Bioisosterism in Medicinal Chemistry. Meanwell, N. A. (2011). Journal of Medicinal Chemistry. Explores the tactical application of thiophene as a benzene bioisostere.

-

AutoDock Vina: Improving the speed and accuracy of docking. Trott, O., & Olson, A. J.[6] (2010). Journal of Computational Chemistry. The definitive protocol for the docking engine.

-